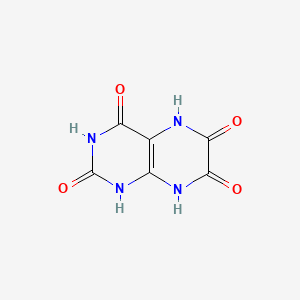

Tetrahydroxypteridine

描述

Tetrahydroxypteridine (2,4,6,7-tetrahydroxypteridine; RN 2817-14-3) is a nitrogen-containing heterocyclic compound derived from the hydrolysis of hydrogen cyanide (HCN)-based polymers under acidic conditions . It belongs to the pteridine family, characterized by a bicyclic structure comprising fused pyrazine and pyrimidine rings with hydroxyl substituents. This compound is notable for its role in biochemical pathways, particularly as a substrate for the enzyme this compound cycloisomerase (EC 5.5.1.3), which catalyzes its conversion to xanthine-8-carboxylate .

属性

CAS 编号 |

2817-14-3 |

|---|---|

分子式 |

C6H4N4O4 |

分子量 |

196.12 g/mol |

IUPAC 名称 |

5,8-dihydro-1H-pteridine-2,4,6,7-tetrone |

InChI |

InChI=1S/C6H4N4O4/c11-3-1-2(9-6(14)10-3)8-5(13)4(12)7-1/h(H,7,12)(H3,8,9,10,11,13,14) |

InChI 键 |

MVKRISPIRVEPFM-UHFFFAOYSA-N |

SMILES |

C12=C(NC(=O)C(=O)N1)NC(=O)NC2=O |

规范 SMILES |

C12=C(NC(=O)C(=O)N1)NC(=O)NC2=O |

其他CAS编号 |

2817-14-3 |

产品来源 |

United States |

相似化合物的比较

Table 1: Key Physical Properties of Tetrahydroxypteridine and Analogues

| Compound | RN | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (20°C, g/L) |

|---|---|---|---|---|

| 2,4,6,7-Tetrahydroxypteridine | 2817-14-3 | 196.12 | 196.12 | 1.724 × 10⁻² |

| 2,4,7-Trihydroxypteridine | 2577-38-0 | 180.12 | 180.12 | 8.333 × 10⁻² |

This compound differs from its trihydroxy analogue by an additional hydroxyl group at position 6, which significantly increases its molecular weight and melting point while reducing solubility . The hydroxylation pattern also influences its reactivity and interaction with enzymes.

Biochemical Interactions

This compound cycloisomerase specifically acts on this compound, unlike other isomerases such as muconate cycloisomerase (EC 5.5.1.1) or chalcone isomerase (EC 5.5.1.6), which target non-pteridine substrates . This enzyme’s specificity highlights the compound’s unique role in metabolic pathways, differentiating it from structurally related molecules like xanthine or orotic acid, which participate in nucleotide synthesis or degradation .

Solubility and Stability

In contrast, carboxylic acids (e.g., oxalic acid) released during HCN polymer hydrolysis exhibit higher solubility but lack the aromatic heterocyclic structure critical for enzyme recognition .

Research Implications

The synthesis conditions (pH, temperature) of HCN-derived polymers directly influence the yield and variety of this compound and its analogues, offering insights into prebiotic chemistry and the origins of biomolecules . Furthermore, its enzymatic conversion to xanthine derivatives underscores its relevance in studying metabolic disorders or designing enzyme inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。